Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is a synthetic opioid analgesic used primarily for pain management. It is a derivative of tramadol, a well-known painkiller, and is characterized by its unique chemical structure, which includes a cyclohexane ring substituted with a hydroxyl group and a tramadol moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride typically involves the reaction of tramadol with a cyclohexane derivative under specific conditions. One common method includes the use of concentrated hydrochloric acid and heating the reaction mixture at 90-100°C for 14-15 hours . The reaction mass is then cooled, diluted with water, and extracted with dichloromethane.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
The analgesic effect of Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is believed to be due to its dual mechanism of action:
Binding to μ-opioid receptors: This interaction helps in reducing the perception of pain.
Inhibition of norepinephrine and serotonin reuptake: This enhances the levels of these neurotransmitters in the synaptic cleft, contributing to pain relief
Comparison with Similar Compounds
Similar Compounds
Tramadol: The parent compound, known for its analgesic properties.
O-Desmethyl Tramadol: A metabolite of tramadol with higher affinity for μ-opioid receptors.
Tramadol-Celecoxib Co-crystal: A novel co-crystal combining tramadol and celecoxib for enhanced pain relief
Uniqueness
Rac-4-Hydroxycyclohexyl Tramadol Hydrochloride is unique due to its specific chemical structure, which provides distinct pharmacological properties compared to other tramadol derivatives. Its ability to undergo various chemical reactions and its dual mechanism of action make it a valuable compound in both research and clinical settings .
Properties
Molecular Formula |
C16H26ClNO3 |
---|---|
Molecular Weight |
315.83 g/mol |
IUPAC Name |
(1R,2R,4S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,4-diol;hydrochloride |
InChI |
InChI=1S/C16H25NO3.ClH/c1-17(2)11-13-9-14(18)7-8-16(13,19)12-5-4-6-15(10-12)20-3;/h4-6,10,13-14,18-19H,7-9,11H2,1-3H3;1H/t13-,14+,16+;/m1./s1 |
InChI Key |
AYUBUCOVRQQXPD-FNIUFUSKSA-N |
Isomeric SMILES |
CN(C)C[C@H]1C[C@H](CC[C@@]1(C2=CC(=CC=C2)OC)O)O.Cl |
Canonical SMILES |
CN(C)CC1CC(CCC1(C2=CC(=CC=C2)OC)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.